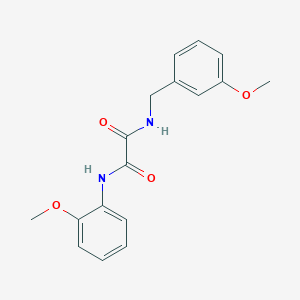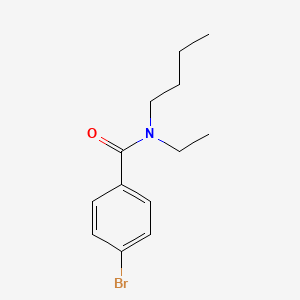![molecular formula C12H15N5O B4572551 2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE CAS No. 915870-00-7](/img/structure/B4572551.png)
2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
概要
説明
2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE is a heterocyclic compound that contains both pyridine and triazole rings. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
科学的研究の応用
2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
Target of Action
The primary targets of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide are currently unknown. This compound is a potentially biologically active compound that is commonly used in the field of drug design and synthesis .
Mode of Action
It is known to interact with its targets to exert its effects .
生化学分析
Biochemical Properties
2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death .
Molecular Mechanism
At the molecular level, 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide can change over time. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. This compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism. The metabolic flux and levels of metabolites can be influenced by the presence of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, specific transporters in cell membranes can mediate the uptake and efflux of this compound, influencing its intracellular concentration and localization .
Subcellular Localization
The subcellular localization of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. The precise localization of 2,2-dimethyl-N-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]propanamide is crucial for its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE typically involves the reaction of 2,2-dimethylpropanoic acid with 5-(pyridin-4-yl)-1,2,4-triazole. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures that the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine rings are targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
類似化合物との比較
Similar Compounds
- 2,2-DIMETHYL-N-(2-PYRIMIDINYL)PROPANAMIDE
- 2,2-DIMETHYL-N-(4-METHYL-PYRIDIN-2-YL)-PROPIONAMIDE
- 2,2-DIMETHYL-N-(6-METHYL-PYRIDIN-2-YL)-PROPIONAMIDE
Uniqueness
Compared to similar compounds, 2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE stands out due to its unique combination of pyridine and triazole rings. This structure allows for more diverse interactions with molecular targets, potentially leading to a broader range of applications in scientific research and industry .
特性
IUPAC Name |
2,2-dimethyl-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)15-11-14-9(16-17-11)8-4-6-13-7-5-8/h4-7H,1-3H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQYCBLTLJSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NNC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169009 | |
| Record name | 2,2-Dimethyl-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915870-00-7 | |
| Record name | 2,2-Dimethyl-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915870-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B4572476.png)

![5-{[(2-ethylphenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4572489.png)
![2-[2-(2-bromoethoxy)ethoxy]naphthalene](/img/structure/B4572499.png)
![4-bromo-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4572502.png)

![methyl 4-({N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4572519.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4572520.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4572532.png)
![1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4572536.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4572537.png)

![N-(2,3-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4572554.png)
![METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE](/img/structure/B4572562.png)
